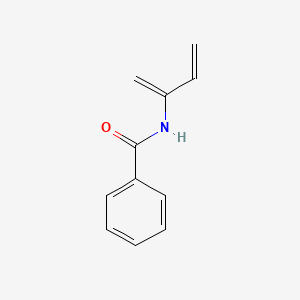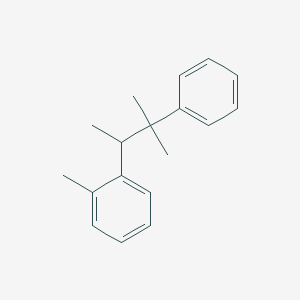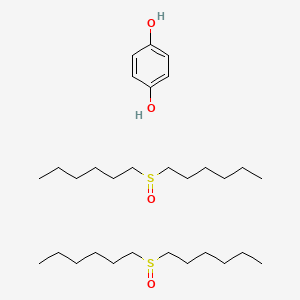![molecular formula C24H22N3O5P B14204252 Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]- CAS No. 824409-55-4](/img/structure/B14204252.png)
Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]- is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]- typically involves multiple steps, including the formation of the piperazine ring and the introduction of the acridinylcarbonyl and phosphonooxyphenyl groups. Common synthetic routes may involve:
Formation of Piperazine Ring: This can be achieved through the cyclization of appropriate diamines or through the reduction of piperazine precursors.
Introduction of Acridinylcarbonyl Group: This step may involve the reaction of piperazine with acridinylcarbonyl chloride under basic conditions.
Introduction of Phosphonooxyphenyl Group: This can be achieved through the reaction of piperazine with phosphonooxyphenyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]- involves its interaction with specific molecular targets and pathways. The acridinylcarbonyl group may intercalate with DNA, disrupting its function, while the phosphonooxyphenyl group may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
相似化合物的比较
Similar Compounds
Piperazine derivatives: Compounds such as 1-(3-pyridylcarbonyl)piperazine and 1-(3-phenylpropyl)piperazine share structural similarities with piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]-.
Acridine derivatives: Compounds like acridine orange and proflavine have similar acridinyl groups and exhibit comparable biological activities.
Uniqueness
Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]- is unique due to the combination of the acridinylcarbonyl and phosphonooxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
824409-55-4 |
|---|---|
分子式 |
C24H22N3O5P |
分子量 |
463.4 g/mol |
IUPAC 名称 |
[3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C24H22N3O5P/c28-24(23-19-8-1-3-10-21(19)25-22-11-4-2-9-20(22)23)27-14-12-26(13-15-27)17-6-5-7-18(16-17)32-33(29,30)31/h1-11,16H,12-15H2,(H2,29,30,31) |
InChI 键 |
JBRWHCOMHPRUQG-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC(=CC=C2)OP(=O)(O)O)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(4-Methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14204170.png)
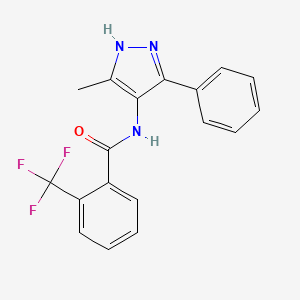

![1,3-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14204210.png)

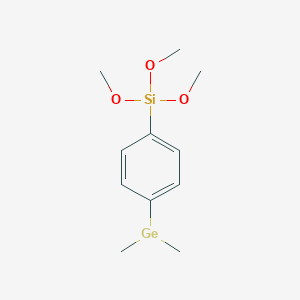

![1,5-Dioxa-3-silaspiro[2.3]hexane](/img/structure/B14204232.png)
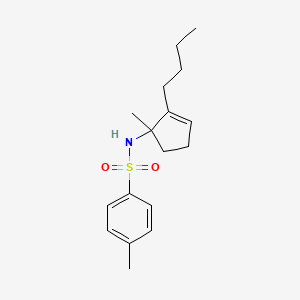

![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204263.png)
